Cyproterone-13C2,d8

Description

Cyproterone-13C₂,d₈ is a stable isotope-labeled analog of Cyproterone, a steroidal antiandrogen primarily used in clinical and research settings for hormone-related conditions such as prostate cancer, severe acne, and hirsutism . The compound is chemically modified with two carbon-13 (¹³C) atoms and eight deuterium (d₈) substitutions, enhancing its utility in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. These isotopic labels enable precise tracking of metabolic pathways, drug-drug interactions, and pharmacokinetic profiling without altering the compound’s biochemical activity .

Properties

Molecular Formula |

C22H27ClO3 |

|---|---|

Molecular Weight |

384.9 g/mol |

IUPAC Name |

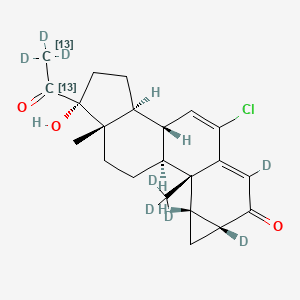

(1S,2S,3S,5R,11R,12S,15R,16S)-9-chloro-5,7-dideuterio-15-hydroxy-16-methyl-15-(2,2,2-trideuterioacetyl)-2-(trideuteriomethyl)pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |

InChI |

InChI=1S/C22H27ClO3/c1-11(24)22(26)7-5-14-12-9-18(23)17-10-19(25)13-8-16(13)21(17,3)15(12)4-6-20(14,22)2/h9-10,12-16,26H,4-8H2,1-3H3/t12-,13+,14-,15-,16-,20-,21-,22-/m0/s1/i1+1D3,3D3,10D,11+1,13D |

InChI Key |

DUSHUSLJJMDGTE-ZLFWVOMUSA-N |

Isomeric SMILES |

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2([C@H]5C[C@]5(C1=O)[2H])C([2H])([2H])[2H])C)([13C](=O)[13C]([2H])([2H])[2H])O)Cl |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproterone-13C2,d8 involves the incorporation of carbon-13 and deuterium isotopes into the cyproterone acetate molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The key steps include:

Preparation of Labeled Precursors: Carbon-13 and deuterium-labeled reagents are synthesized or purchased from specialized suppliers.

Formation of Cyproterone Core: The labeled precursors are used in the synthesis of the cyproterone core structure through a series of organic reactions, including halogenation, cyclization, and esterification.

Final Labeling and Purification: The labeled cyproterone core is further reacted to introduce the acetate group, followed by purification using chromatographic techniques to obtain the final product with high isotopic purity

Industrial Production Methods

Industrial production of Cyproterone-13C2,d8 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Labeled Precursors: Large-scale synthesis or procurement of carbon-13 and deuterium-labeled reagents.

Optimization of Reaction Conditions: Scaling up the chemical reactions while optimizing conditions to ensure high yield and purity.

Purification and Quality Control: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Cyproterone-13C2,d8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Halogenation and other substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated and halogenated derivatives of Cyproterone-13C2,d8, which are useful for studying the metabolic pathways and biological activity of the compound .

Scientific Research Applications

Cyproterone-13C2,d8 has a wide range of applications in scientific research:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of cyproterone acetate in biological systems.

Metabolic Pathways: Helps in identifying and quantifying metabolites in various tissues and fluids.

Drug Development: Assists in the development of new anti-androgenic drugs by providing insights into the mechanism of action and metabolic stability.

Biological Studies: Used in research related to hormone regulation, cancer treatment, and endocrine disorders

Mechanism of Action

Cyproterone-13C2,d8 exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors. This action reduces the androgenic stimulation of target tissues, leading to decreased androgenic effects. Additionally, it exerts a negative feedback on the hypothalamic-pituitary axis, reducing the secretion of luteinizing hormone and subsequently lowering testosterone levels .

Comparison with Similar Compounds

Key Specifications of Cyproterone-13C₂,d₈ :

- Molecular Formula : C₂₂¹³C₂H₂₀D₈ClO₄

- Molecular Weight : ~424.9 g/mol (exact mass varies with isotopic enrichment)

- CAS Number: Not explicitly listed in available sources but referenced under product codes like TRC-C989093 .

- Purity : >95% (HPLC), as typical for stable isotope-labeled analytical standards .

Comparison with Similar Compounds

Cyproterone Acetate-13C₂,d₃ (Major)

Molecular Formula : C₂₂¹³C₂H₂₆D₃ClO₄

Molecular Weight : 421.94 g/mol

Key Differences :

- Isotopic Substitutions : Contains three deuterium atoms and two ¹³C atoms, compared to Cyproterone-13C₂,d₈’s eight deuteriums.

- Functional Group : The acetate ester group differentiates it from the parent Cyproterone structure, altering solubility and metabolic stability.

- Applications : Primarily used in hormone therapy research and as an internal standard for quantifying Cyproterone acetate in biological matrices .

| Parameter | Cyproterone-13C₂,d₈ | Cyproterone Acetate-13C₂,d₃ |

|---|---|---|

| Isotopic Labels | ²H₈, ¹³C₂ | ²H₃, ¹³C₂ |

| Molecular Weight (g/mol) | ~424.9 | 421.94 |

| Primary Use | Metabolic studies | Quantification of acetate form |

| Structural Features | Non-esterified | Acetylated |

Cyproterone-d₄

Molecular Formula : C₂₂H₂₂D₄ClO₄

Molecular Weight : ~410.9 g/mol (estimated)

Key Differences :

Cyproterone Acetate-d₅

Molecular Formula : C₂₄H₂₇D₅ClO₄

Molecular Weight : ~421.98 g/mol

Key Differences :

Comparative Research Findings

- Sensitivity in MS Analysis: Cyproterone-13C₂,d₈ demonstrates superior sensitivity in MS due to its higher deuterium count, reducing background noise in complex biological samples compared to Cyproterone-d₄ .

- Metabolic Stability: The acetate derivatives (e.g., Cyproterone Acetate-13C₂,d₃) exhibit prolonged half-lives in vivo compared to non-esterified forms like Cyproterone-13C₂,d₈, impacting their roles in long-term hormone therapy studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.